![molecular formula C9H18OS B13174653 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol](/img/structure/B13174653.png)
3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol is a chemical compound with the molecular formula C9H18OS. It is characterized by a cyclobutane ring substituted with a hydroxyl group and a sulfanyl group attached to a 3-methylbutan-2-yl chain. This compound is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with 3-methylbutan-2-thiol in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium or potassium hydroxide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling large quantities of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.
Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like sodium azide (NaN3)
Major Products Formed
Oxidation: Cyclobutanone derivatives
Reduction: Cyclobutane derivatives
Substitution: Various substituted cyclobutane compounds
Applications De Recherche Scientifique
3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-sulfanylbutan-1-ol: An alkanethiol with a similar structure but lacking the cyclobutane ring.
Cyclobutanol: A simpler compound with only a hydroxyl group attached to the cyclobutane ring.
3-Methylbutan-2-thiol: A thiol compound with a similar side chain but without the cyclobutane ring.
Uniqueness
3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol is unique due to the combination of its cyclobutane ring and the presence of both hydroxyl and sulfanyl groups. This structural arrangement provides distinct chemical properties and reactivity compared to its similar compounds, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C9H18OS |
|---|---|
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
3-(3-methylbutan-2-ylsulfanyl)cyclobutan-1-ol |
InChI |
InChI=1S/C9H18OS/c1-6(2)7(3)11-9-4-8(10)5-9/h6-10H,4-5H2,1-3H3 |
Clé InChI |
DBKYKCZFBKTJBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)SC1CC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide](/img/structure/B13174571.png)
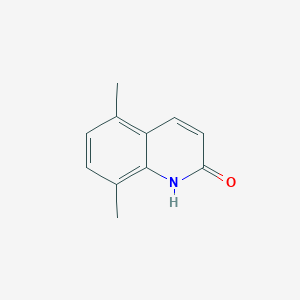
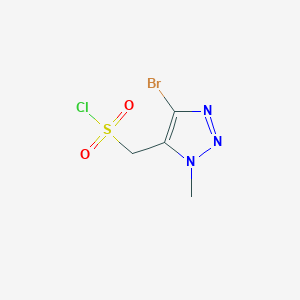
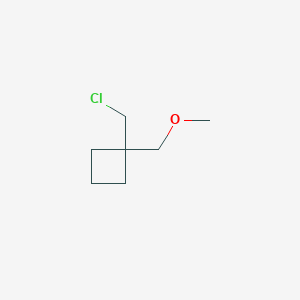
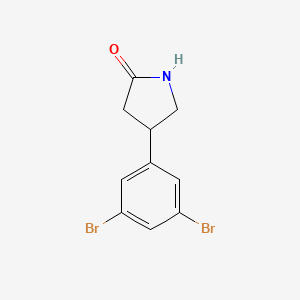
![Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13174602.png)

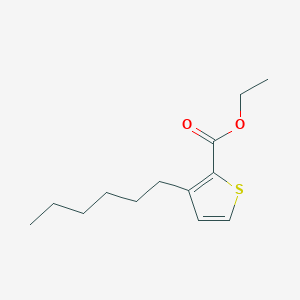

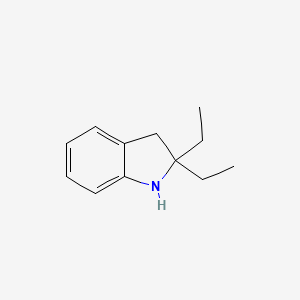
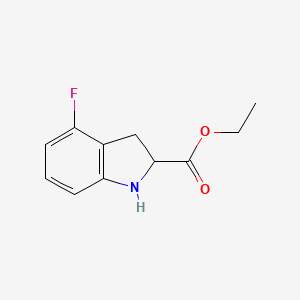
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13174633.png)
![1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13174641.png)

